(Z)-2-(5-(2-chlorobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile
Description
The compound “(Z)-2-(5-(2-chlorobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile” features a thiazolidinone core substituted with a 2-chlorobenzyl group at position 5 and a nitrile-bearing butanenitrile moiety at position 2. Its Z-configuration at the exocyclic double bond is critical for its stereochemical stability and biological interactions. This compound belongs to a class of thiazolidinone derivatives known for diverse pharmacological activities, including antimicrobial and anticancer properties.
Properties
IUPAC Name |
(2Z)-2-[5-[(2-chlorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-8(18)10(7-16)14-17-13(19)12(20-14)6-9-4-2-3-5-11(9)15/h2-5,12H,6H2,1H3,(H,17,19)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOIMYBKTJAXCD-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C1NC(=O)C(S1)CC2=CC=CC=C2Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\1/NC(=O)C(S1)CC2=CC=CC=C2Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-(2-chlorobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile typically involves the reaction of 2-chlorobenzylamine with a thiazolidine-2,4-dione derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(5-(2-chlorobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidine derivatives.
Substitution: Formation of substituted thiazolidine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Properties
Research indicates that thiazolidine derivatives exhibit antimicrobial activity against various bacterial strains. For instance, studies have shown that compounds similar to (Z)-2-(5-(2-chlorobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile can inhibit the growth of pathogens such as Escherichia coli and Klebsiella pneumoniae .
2. Anticancer Activity
Thiazolidine derivatives have been investigated for their anticancer properties. The unique structure of this compound may enhance its interaction with cancer cell targets, potentially leading to cytotoxic effects. In vitro studies suggest that similar compounds can inhibit cell proliferation in various cancer cell lines .
3. Anti-inflammatory Effects
Some thiazolidinediones are known for their anti-inflammatory properties, which may extend to this compound. Ongoing research aims to elucidate the mechanisms behind these effects, particularly in conditions like arthritis and other inflammatory disorders .
Biological Research Applications
1. Mechanistic Studies
Understanding the mechanism of action of this compound is crucial for its development as a therapeutic agent. Interaction studies reveal that this compound may bind to specific enzymes or receptors, influencing cellular pathways involved in disease processes .
2. Neuroprotective Potential
Preliminary studies suggest that thiazolidinediones may offer neuroprotective benefits against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Investigating the neuroprotective effects of this compound could lead to new therapeutic strategies .
Industrial Applications
1. Material Science
The unique chemical structure of this compound allows it to be used as a building block in the synthesis of advanced materials. Its properties may be exploited in creating polymers with enhanced performance characteristics .
2. Synthesis of Complex Molecules
In synthetic organic chemistry, this compound serves as an intermediate for developing more complex molecules. Its reactivity can be harnessed in various chemical reactions, including oxidation, reduction, and nucleophilic substitution .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (Z)-2-(5-(4-fluorobenzyl)-4-oxothiazolidin-2-ylidene) | Thiazolidine ring with fluorobenzyl | Antimicrobial |
| 5-(Substituted benzylidene)thiazolidine | Similar thiazolidine core with varied substituents | Antimicrobial |
| 4-Oxothiazolidine derivatives | Contains a carbonyl group adjacent to nitrogen | Anticancer, anti-inflammatory |
This comparison highlights the unique attributes of this compound in terms of potential biological activity and reactivity profiles compared to its analogs.
Mechanism of Action
The mechanism of action of (Z)-2-(5-(2-chlorobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituents on the benzylidene group, core heterocycles, and auxiliary functional groups. Below is a comparative analysis:
Structural Insights :
- Substituent Effects: The 4-cyano group in compound 11b increases polarity (IR: ν~CN~ = 2209 cm⁻¹) vs. the 2-chlorobenzyl group in the target compound, which prioritizes hydrophobic interactions.
- Stereochemistry : The Z-configuration in the target compound and analogs (e.g., ) stabilizes planar conformations, critical for binding to enzymatic pockets.
Physicochemical and Spectroscopic Properties
*Melting point inferred from structurally similar compound in .
Key Observations :
Biological Activity
(Z)-2-(5-(2-chlorobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Synthesis
The compound's IUPAC name is (2Z)-2-[5-[(2-chlorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile. It is synthesized through a reaction involving 2-chlorobenzylamine and a thiazolidine-2,4-dione derivative under specific conditions, typically utilizing sodium hydride as a base in dimethylformamide (DMF) as the solvent.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity related to cell proliferation, which is a critical pathway in cancer development .
Antimicrobial Activity
Research has demonstrated that derivatives of thiazolidinones, including the compound , exhibit significant antimicrobial properties. A study evaluating various 4-oxo-thiazolidin-2-ylidene derivatives found that they possess antibacterial activity against several strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Klebsiella pneumoniae | High |
| Acinetobacter baumannii | Moderate |
| Pseudomonas aeruginosa | High |
| Staphylococcus aureus | High |
Additionally, antifungal activity was noted against Candida albicans and Cryptococcus neoformans .
Anticancer Activity
The compound's anticancer potential has been explored through various studies. For instance, thiazolidine derivatives have shown promise in inhibiting the growth of cancer cell lines such as MDA-MB-231 and HCT116. The mechanism often involves inducing apoptosis and inhibiting cell cycle progression .
In a notable study, the cytotoxic effects of thiazolidinone compounds were evaluated against glioblastoma cells, revealing significant antitumor activity attributed to their ability to disrupt cellular proliferation pathways .
Case Studies
- Antimicrobial Study : A study published in 2021 synthesized several thiazolidinone derivatives and evaluated their antimicrobial activities against multiple bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial effects, suggesting a promising avenue for developing new antimicrobial agents .
- Anticancer Evaluation : Research focusing on the anticancer properties of thiazolidinone derivatives highlighted their effectiveness against various cancer cell lines. The study reported that specific compounds significantly reduced cell viability and induced apoptosis in cancer cells, demonstrating their potential as therapeutic agents .
Q & A
Q. How can researchers design a reliable synthetic route for this compound, and what critical reaction parameters require optimization?
The compound’s core structure involves a thiazolidinone ring fused with a nitrile-containing butanenitrile moiety. A plausible synthetic route starts with the condensation of 2-chlorobenzylamine derivatives with chloroacetyl chloride under basic conditions to form the thiazolidinone scaffold (see ). Subsequent Knoevenagel condensation with 3-oxobutanenitrile derivatives introduces the nitrile group. Key parameters include:
Q. What spectroscopic techniques are essential for confirming the Z-configuration and structural integrity of this compound?
The Z-configuration of the exocyclic double bond (critical for bioactivity) must be validated using:
- <sup>1</sup>H NMR : Coupling constants (J ≈ 12–14 Hz) between the thiazolidinone C-H and adjacent protons confirm the Z-isomer ( ).
- IR spectroscopy : Stretching vibrations at ~2200 cm<sup>−1</sup> (C≡N nitrile) and ~1680 cm<sup>−1</sup> (C=O of thiazolidinone) confirm functional groups ( ).
- X-ray crystallography : Single-crystal diffraction resolves stereochemistry unambiguously ( ). Reference :
Q. How should researchers address discrepancies between experimental and computational spectral data (e.g., NMR chemical shifts)?
Discrepancies often arise from solvent effects or incomplete conformational sampling in simulations. Mitigation strategies include:
- DFT calculations : Use hybrid functionals (e.g., B3LYP) with solvent models (e.g., PCM) to simulate NMR shifts ( ).
- Experimental validation : Compare computed spectra with experimental data in the same solvent (e.g., DMSO-d6 or CDCl3). Reference :
Advanced Research Questions
Q. What computational methods are suitable for probing the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) with exact-exchange functionals (e.g., B3LYP) accurately predicts:
- Frontier molecular orbitals (HOMO/LUMO) : Critical for understanding electrophilic/nucleophilic sites ( ).
- Charge distribution : Natural Bond Orbital (NBO) analysis reveals intramolecular charge transfer ( ).
- Reaction pathways : Transition-state modeling using QST2 or NEB methods identifies mechanistic bottlenecks. Reference :
Q. How can crystallographic data resolve ambiguities in molecular conformation or packing interactions?
Single-crystal X-ray diffraction (performed using SHELX software) provides:
Q. What strategies are effective for analyzing contradictory bioactivity data across different assay systems?
Contradictions may stem from assay-specific conditions (e.g., pH, solvent). Solutions include:
- Dose-response standardization : Normalize activity metrics (e.g., IC50) across assays.
- Molecular docking : Compare binding modes in protein targets (e.g., kinases) using AutoDock Vina.
- Meta-analysis : Pool data from structurally analogous compounds (e.g., thiazolidinone derivatives in ). Reference :
Q. How can researchers optimize reaction yields while minimizing byproduct formation in large-scale synthesis?
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts for regioselective cyclization.
- Microwave-assisted synthesis : Reduces reaction time and side reactions ( ).
- In-line monitoring : Use FTIR or HPLC to track intermediate conversion. Reference :
Methodological Notes
- Synthetic protocols should prioritize anhydrous conditions to prevent hydrolysis of the nitrile group ().
- Crystallization solvents (e.g., ethanol) must be degassed to avoid inclusion of atmospheric CO2 ().
- DFT basis sets (e.g., 6-31G**) must balance computational cost and accuracy for large molecules ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
